

CHR-6494 TFA stability in DMSO and culture media

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Compound of Interest

Compound Name: CHR-6494 TFA

Cat. No.: B10764162

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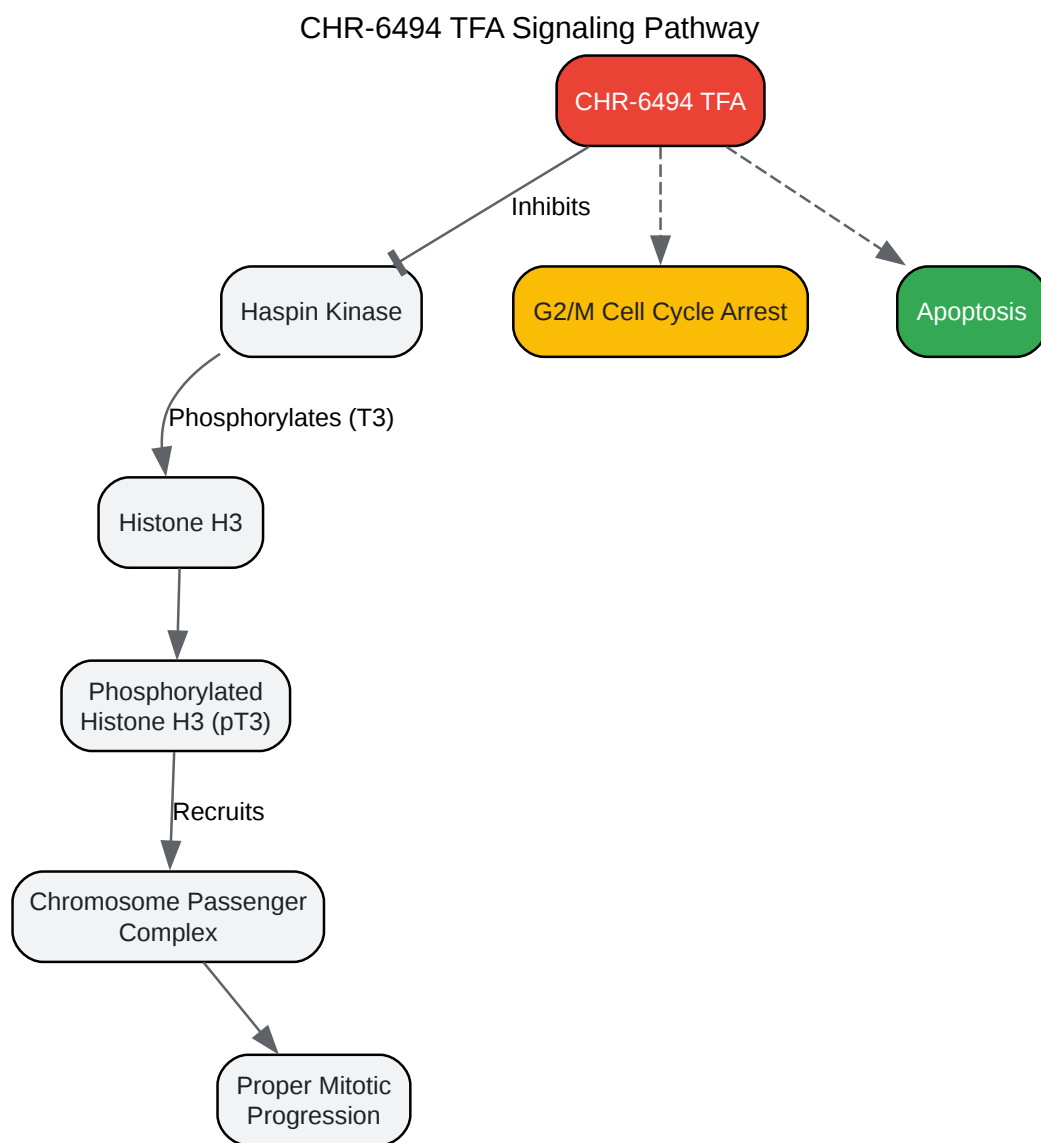
CHR-6494 TFA Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of **CHR-6494 TFA** in common experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **CHR-6494 TFA** and what is its mechanism of action?

CHR-6494 TFA is a potent and selective inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in mitosis.^[1] Specifically, Haspin phosphorylates histone H3 at threonine 3 (H3T3), a key event for the proper alignment of chromosomes during cell division.^[2] By inhibiting Haspin with an IC₅₀ of 2 nM, CHR-6494 prevents H3T3 phosphorylation, leading to mitotic defects, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells.^{[1][3]}



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Diagram 1: CHR-6494 TFA mechanism of action.

Troubleshooting Guides

Q2: I am having trouble dissolving **CHR-6494 TFA**. What are the recommended solvents and concentrations?

CHR-6494 TFA is readily soluble in dimethyl sulfoxide (DMSO).[4] For optimal results, it is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[5][6]

Solubility Data

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)
DMSO	58	198.39[6]
DMSO	50	171.03[5]
DMSO	40.64	100[1]

Q3: How should I prepare and store stock solutions of **CHR-6494 TFA**?

It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

Storage Recommendations for DMSO Stock Solutions

Storage Temperature	Shelf Life
-20°C	Up to 6 months[5]
-80°C	Up to 1 year[5][6]

Q4: What is the stability of **CHR-6494 TFA** in cell culture media?

While specific studies detailing the stability of **CHR-6494 TFA** in various cell culture media over time are not readily available, numerous in vitro studies have demonstrated its efficacy in experiments lasting up to 72 hours or longer.[2][3] This suggests that **CHR-6494 TFA** retains sufficient stability and activity in culture media for the duration of most standard cell-based assays. For experiments exceeding 72 hours, it may be advisable to replenish the media with a fresh preparation of the compound.

Q5: I am not observing the expected anti-proliferative or pro-apoptotic effects in my cell line. What could be the issue?

Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

- **Cell Line Sensitivity:** The sensitivity of different cell lines to **CHR-6494 TFA** can vary. The IC50 values for growth inhibition have been reported to range from the nanomolar to the low micromolar range.[\[3\]](#)
- **Compound Integrity:** Ensure that the compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles.
- **Experimental Conditions:** Optimize the concentration of **CHR-6494 TFA** and the duration of treatment for your specific cell line and assay.
- **Assay-Specific Considerations:** The method used to assess cell viability or apoptosis can influence the results.

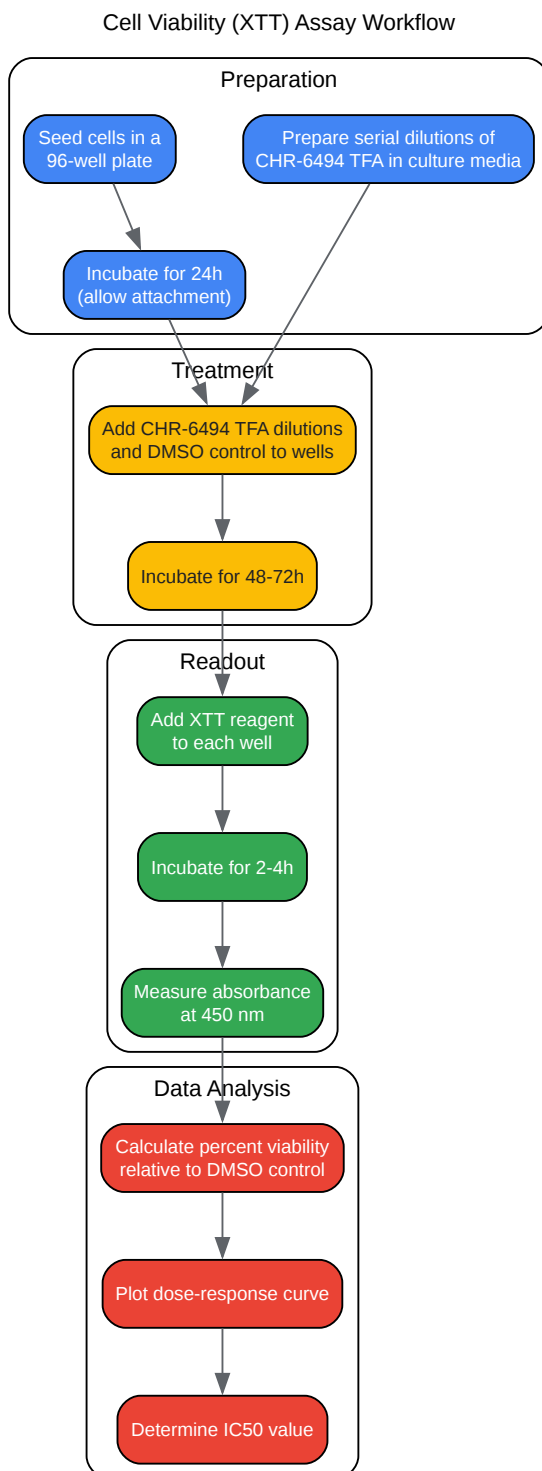
Reported IC50 Values for Cell Proliferation Inhibition (72-hour treatment)

Cell Line	Cancer Type	IC50 (nM)
HCT-116	Colorectal Cancer	500 [3]
HeLa	Cervical Cancer	473 [3]
MDA-MB-231	Breast Cancer	752 [3]
Wi-38	Normal Lung Fibroblast	1059 [3]
COLO-792	Melanoma	497 [2]
RPMI-7951	Melanoma	628 [2]

Experimental Protocols

General Protocol for Assessing Cell Viability using a Tetrazolium-Based (XTT) Assay

This protocol provides a general workflow for determining the IC₅₀ of **CHR-6494 TFA** in a cancer cell line.



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Diagram 2: General workflow for a cell viability assay.

- **Cell Seeding:** Plate cells in a 96-well microplate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
- **Compound Preparation:** Prepare a stock solution of **CHR-6494 TFA** in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Include a DMSO-only control.
- **Cell Treatment:** Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of **CHR-6494 TFA** or the DMSO control.
- **Incubation:** Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions.
- **XTT Assay:** Following the manufacturer's instructions, add the XTT reagent to each well and incubate for 2-4 hours, or until a color change is apparent.
- **Data Acquisition:** Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each treatment group relative to the DMSO control. Plot the percent viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

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